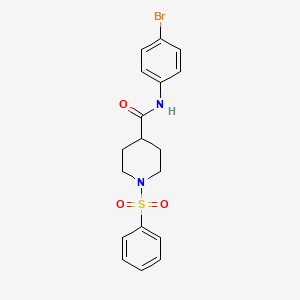

1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities, including anti-acetylcholinesterase, antibacterial, and antithrombotic properties, as well as their potential use as CCR5 antagonists, which are relevant in the context of HIV infection treatment .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of related compounds has been reported through the reaction of benzenesulfonyl chloride with other intermediates, followed by further functionalization . Another example includes the preparation of intermediates from chloromethyl benzene derivatives, which are then reacted with piperidine to yield novel CCR5 antagonists . These methods highlight the versatility of piperidine chemistry and the ability to introduce various substituents to alter the compound's properties.

Molecular Structure Analysis

The molecular structure and conformation of piperidine derivatives can be characterized by spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations can be used to optimize geometrical parameters and provide vibrational assignments based on Potential Energy Distribution (PED). These studies are crucial for understanding the electronic structure, such as the HOMO-LUMO gap, and identifying reactive sites through Molecular Electrostatic Potential (MEP) and Fukui function analyses .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including the activation of thioglycosides in the presence of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, leading to the formation of glycosyl triflates and diverse glycosidic linkages . This reactivity is indicative of the potential of piperidine derivatives to be used in complex synthetic pathways for the production of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the introduction of a benzenesulfonyl group can lead to compounds with potential antineoplastic properties, as seen in the study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . The crystal structure and conformational analysis of such compounds provide insights into their potential interactions in biological systems and their stability under various conditions.

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Development

Heterocyclic compounds that contain functional chemical groups similar to those in the queried compound have been extensively studied for their potential in Central Nervous System (CNS) acting drugs. These studies reveal that compounds with nitrogen (N), sulfur (S), and oxygen (O) in heterocycles play significant roles in synthesizing compounds with potential CNS activity, ranging from treating depression to convulsion (Saganuwan, 2017).

Antineoplastic Agents Development

Research into novel series of compounds for potential antineoplastic (anti-cancer) agents has shown that certain piperidine derivatives demonstrate excellent cytotoxic properties, often surpassing contemporary anticancer drugs. These studies focus on the synthesis, development, and evaluation of these compounds, highlighting their potential as candidate antineoplastic agents (Mohammad Hossain et al., 2020).

Nucleophilic Aromatic Substitution Reactions

Studies on nucleophilic aromatic substitution reactions have explored the reactivity of piperidine with nitro-group-containing aromatic compounds. These reactions provide insights into the synthesis and potential applications of aromatic compounds with functionalities similar to the queried compound, showcasing their utility in various synthetic applications (F. Pietra & D. Vitali, 1972).

Supramolecular Chemistry Applications

The review on benzene-1,3,5-tricarboxamide derivatives emphasizes their importance in supramolecular chemistry, underlining the potential of structurally similar compounds in nanotechnology, polymer processing, and biomedical applications. These compounds' self-assembly into one-dimensional, nanometer-sized rod-like structures is particularly noteworthy (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Optoelectronic Materials

Research on quinazolines and pyrimidines, which share some structural similarities with the queried compound, highlights their application in optoelectronic materials. These compounds' incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

properties

IUPAC Name |

1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S/c19-15-6-8-16(9-7-15)20-18(22)14-10-12-21(13-11-14)25(23,24)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONAMPXSAKELM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)

![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)

![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)